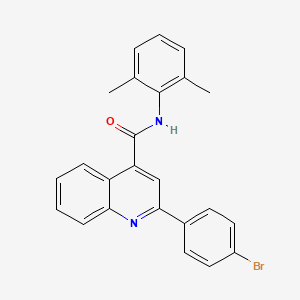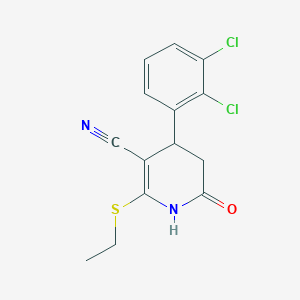
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Amidation: The final step involves the coupling of the brominated quinoline with 2,6-dimethylaniline to form the carboxamide linkage. This can be done using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of quinoline-4-carboxamide derivatives with reduced functional groups.
Substitution: Formation of quinoline derivatives with substituted phenyl rings.
科学的研究の応用
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the bromine and dimethylphenyl groups.
4-bromo-2-phenylquinoline: Lacks the carboxamide and dimethylphenyl groups.
N-(2,6-dimethylphenyl)quinoline-4-carboxamide: Lacks the bromophenyl group.
Uniqueness
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide is unique due to the presence of both the bromophenyl and dimethylphenyl groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.
特性
分子式 |
C24H19BrN2O |
|---|---|
分子量 |
431.3 g/mol |
IUPAC名 |
2-(4-bromophenyl)-N-(2,6-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19BrN2O/c1-15-6-5-7-16(2)23(15)27-24(28)20-14-22(17-10-12-18(25)13-11-17)26-21-9-4-3-8-19(20)21/h3-14H,1-2H3,(H,27,28) |
InChIキー |
LIAOUHIKEFRAJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(benzylamino)-3-oxoprop-1-en-2-yl]-4-bromobenzamide](/img/structure/B11655013.png)
![2-{[2-(Morpholin-4-yl)ethyl]sulfanyl}-5-octylpyrimidine-4,6-diol](/img/structure/B11655024.png)
![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]methionine](/img/structure/B11655030.png)
![2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11655031.png)

![N'-[(9E)-1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11655033.png)
![9-chloro-5,10-dihydro-4H-[1,2,5]oxadiazolo[3,4-a]carbazole](/img/structure/B11655041.png)
![(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655049.png)
![1-Methyl-17-(2-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11655058.png)
![3-Cyclohexyl-2-(isopentylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-4-one](/img/structure/B11655064.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide](/img/structure/B11655066.png)
![Diethyl 3-methyl-5-{[(2-methyl-3-nitrophenyl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11655071.png)
![2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B11655075.png)
![4-chloro-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11655086.png)
